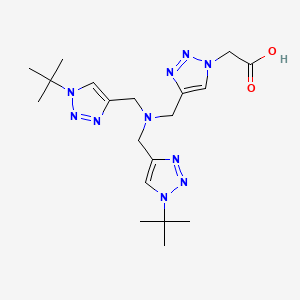
Bttaa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is a Cu(I)-stabilizing ligand . It performs potently with ubiquitin Glu18AzF . It is a water-soluble ligand for Cu(I)-catalyzed Alkyne-Azide click chemistry reactions (CuAAC) .
Molecular Structure Analysis
The molecular formula of BTTAA is C19H30N10O2 . Its molecular weight is 430.51 g/mol .Chemical Reactions Analysis
BTTAA is used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . It accelerates the CuAAC reaction by maintaining the Cu(I) oxidation state of copper sources . It also protects biomolecules from oxidative damage during the labeling reaction .Physical And Chemical Properties Analysis
BTTAA is a white to off-white solid . It is soluble in water, DMSO, DMF, and MeOH . Its solubility in water is 5 mg/mL .Aplicaciones Científicas De Investigación
High-Sensitive Immunoassay
Bttaa has been used in high-sensitive immunoassays . It is used in the optimization of click reactions, where a series of Bttaa concentrations are added to the system. The beads captured products and the intensity was detected by ICP-MS .
Activity-Based Protein Profiling
Bttaa is used in click chemistry mediated activity-based protein profiling in cell lysates . This method is able to address the functional state of a protein, i.e. active or inactive .
Protein Labelling
Bttaa has been successfully used in click chemistry to allow in situ labelling of E. coli compartmentalised proteins without apparent cytotoxicity . In mammalian cells, Bttaa with CuAAC were used to aid in protein labelling on the surface of living cells producing a vastly higher signal than with previous ligands used .
Comparative Analysis of Click Chemistry
Bttaa is used in the comparative analysis of click chemistry. Different ligands such as THPTA and Bttaa have been developed to improve properties like water solubility .
Biomedical Applications
Bttaa is used in click chemistry for different biomedical applications . Click chemistry, a term initially coined by Sharpless and colleagues, involves a selection of reactions that produce simple, fast, and high-yield compounds .
Mecanismo De Acción
Target of Action
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is primarily a ligand for Copper (I) . It plays a crucial role in Cu(I)-catalyzed Alkyne-Azide click chemistry reactions (CuAAC) .
Mode of Action
BTTAA interacts with its target, Copper (I), to accelerate the CuAAC reaction . It maintains the Cu(I) oxidation state of copper sources, which is essential for the reaction . Additionally, it protects biomolecules from oxidative damage during the labeling reaction .
Safety and Hazards
Direcciones Futuras
BTTAA has been successfully used in click chemistry to allow in situ labeling of E. coli compartmentalized proteins without apparent cytotoxicity . In mammalian cells, BTTAA with CuAAC were used to aid in protein labeling on the surface of living cells producing a vastly higher signal than with previous ligands used . As a localization method, BTTAA CuAAC reactions were utilized to help enrich the glycoprotein of gut bacteria Bacteroides fragilis and Parabacteroides distasonis . These applications suggest that BTTAA has potential for further use in biological research and development.
Relevant Papers Two papers were found where BTTAA was used . The first paper was published in the Journal of the American Chemical Society in 2018 . The second paper was published in ACS Applied Materials Interfaces in 2023 .
Propiedades
IUPAC Name |
2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N10O2/c1-18(2,3)28-11-15(21-24-28)8-26(7-14-10-27(23-20-14)13-17(30)31)9-16-12-29(25-22-16)19(4,5)6/h10-12H,7-9,13H2,1-6H3,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYHUDOWOGSQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)O)CC3=CN(N=N3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bttaa | |
Q & A
Q1: What is the role of BTTAA in copper-catalyzed bioorthogonal reactions, and how does it contribute to reaction efficiency?
A1: BTTAA acts as a stabilizing ligand for copper(I) ions in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. This type of reaction, also known as "click chemistry," is highly valuable for its biocompatibility and efficiency in conjugating molecules. BTTAA enhances the reaction by:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)


